Tracheal antimicrobial peptide precursor

Antimicrobial kinetics time-kill assay bactericidal activity

Procure TAP, the only bovine β-defensin with peer-reviewed MIC data (1.56–6.25 µg/mL) for BRD-causing Pasteurellaceae (M. haemolytica, H. somni, P. multocida). Compared to BNBD4, LAP, or HBD-2, TAP demonstrates unique superiority in LPS neutralization (TNFα suppression via fluorescent probe displacement), tissue-specific inducible expression, and high-yield 52% soluble E. coli production—eliminating costly inclusion body refolding. Specify the Asn20 variant for enhanced M. haemolytica potency. Request a tailored quote above.

Molecular Formula
Molecular Weight
Cat. No. B1575665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTracheal antimicrobial peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tracheal Antimicrobial Peptide Precursor (TAP): A Procurement-Focused Baseline for the Prototypical Bovine β-Defensin


Tracheal antimicrobial peptide precursor (TAP) is a 64-amino acid precursor protein from Bos taurus that yields a 38-residue mature cationic peptide (NPVSCVRNKGICVPIRCPGSMKQIQGTCVGRAVKCCRKK, pI ~10, MW ~4,091 Da) belonging to the β-defensin family [1]. First isolated from bovine tracheal mucosa by Diamond et al. (1991), TAP is the founding member of the mammalian β-defensin family and is characterized by six conserved cysteine residues forming three intramolecular disulfide bonds (Cys5-Cys34, Cys12-Cys27, Cys17-Cys35) [2]. The peptide exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa), Gram-positive bacteria (S. aureus), and fungi (C. albicans), and its gene expression is dramatically inducible by bacterial lipopolysaccharide (LPS) and inflammatory mediators via NF-κB and NF-IL6 transcription factor binding sites in its promoter [3].

Why Generic β-Defensin Substitution Cannot Replace Tracheal Antimicrobial Peptide Precursor: The Case for Target-Compound Procurement


Although multiple bovine and human β-defensins share the conserved six-cysteine motif, TAP is distinguished by its unique tissue-specific inducible expression pattern, its functional specialization for LPS neutralization over direct bacterial killing (in contrast to BNBD4), and a prevalent non-synonymous SNP (A137G, Ser20Asn) that directly modulates bactericidal potency [1]. The in-class analog lingual antimicrobial peptide (LAP), isolated from bovine tongue epithelium, is co-expressed with TAP in tracheal and mammary tissues under inflammatory stimulus, yet the two peptides exhibit distinct expression kinetics and regulatory control via Oct-1 transcription factor, precluding simple interchangeability [2]. Furthermore, the human homolog HBD-2 shares conserved promoter architecture (NF-κB and NF-IL6 sites) with TAP but produces a peptide with a divergent mature sequence, different cysteine spacing, and consequently a distinct antimicrobial spectrum and potency profile [3]. These molecular-level differences translate into quantitatively distinct MIC values, differential LPS-neutralizing capacity, and divergent efficacy in tissue-specific expression models—all of which carry direct implications for scientific procurement decisions.

Tracheal Antimicrobial Peptide Precursor: Quantitative Evidence Guide for Scientific Procurement and Comparator-Based Selection


Rapid Bactericidal Kinetics: TAP Achieves 99.9% E. coli Killing Within 90 Minutes at 2.5 µg/mL

Chemically synthesized TAP demonstrates exceptionally rapid bactericidal kinetics that surpass the typical time-to-kill reported for many other β-defensins at comparable concentrations. In standardized time-kill assays, synthetic TAP at a concentration of 2.5 µg/mL eradicated 99.9% of Escherichia coli cells within 90 minutes [1]. For comparison, human β-defensin-2 (HBD-2), the human homolog of TAP, typically requires concentrations of 10–50 µg/mL to achieve comparable killing levels against E. coli in similar assay conditions, indicating that TAP operates at a substantially lower effective concentration for rapid bactericidal action [2]. This 4- to 20-fold potency differential at matched kill thresholds represents a quantifiable advantage.

Antimicrobial kinetics time-kill assay bactericidal activity E. coli β-defensin

Bovine Respiratory Pathogen Susceptibility: TAP MIC Range of 1.56–6.25 µg/mL Against Pasteurellaceae Isolates

A 2013 head-to-head study tested synthetic TAP against the four principal bacterial pathogens of bovine respiratory disease (BRD). TAP exhibited no detectable bactericidal activity against Mycoplasma bovis. However, against the three Pasteurellaceae pathogens—Mannheimia haemolytica, Histophilus somni, and Pasteurella multocida—TAP displayed MIC values ranging from 1.56 to 6.25 µg/mL in a standardized bactericidal assay, with 0.125 µg TAP sufficient to inhibit growth in a radial diffusion assay [1]. This MIC range is notably lower than the 12–50 µg/mL range reported for TAP against common human laboratory strains of S. aureus and P. aeruginosa, indicating that TAP is selectively more potent against the clinically relevant BRD pathogens [2]. In contrast, the bovine β-defensin LAP has not been systematically profiled against BRD pathogens, meaning TAP is the only bovine β-defensin with validated, peer-reviewed quantitative susceptibility data for these veterinary pathogens.

Bovine respiratory disease Mannheimia haemolytica MIC Pasteurellaceae veterinary antimicrobial peptide

Functional SNP Polymorphism (Ser20Asn): Asparagine-Containing TAP Variant Exhibits Consistently Higher Bactericidal Activity Against M. haemolytica

Sequencing of exon 2 of the TAP gene from 23 cattle revealed a prevalent non-synonymous single nucleotide polymorphism (SNP) A137G, which encodes either serine (Ser) or asparagine (Asn) at residue 20 of the mature 38-amino acid peptide [1]. In a direct head-to-head comparison using synthetic peptides corresponding to each variant, the asparagine-containing TAP peptide exhibited consistently higher bactericidal activity against Mannheimia haemolytica than the serine-containing peptide, as measured in standardized bactericidal assays [1]. This is a rare example within the β-defensin family where a naturally occurring coding-region polymorphism has been functionally validated to produce quantitative differences in antimicrobial potency. Neither LAP nor HBD-2 has a characterized functional polymorphism with validated differential bactericidal activity, making this a unique procurement-relevant feature: researchers can select or specify the Asn20 variant for studies requiring maximal anti-Pasteurellaceae potency.

SNP polymorphism A137G bactericidal activity structure-activity relationship genetic variant

LPS Binding and Neutralization: TAP Is Functionally Specialized for Endotoxin Neutralization Whereas BNBD4 Excels at Direct Bacterial Killing

A comparative functional profiling study of five recombinant bovine β-defensins (BNBD1, BNBD2, BNBD3, BNBD4, and TAP) produced in Lactococcus lactis revealed a clear functional divergence: recombinant BNBD4 exhibited the most potent direct antimicrobial activity against E. coli, whereas recombinant TAP was most notable for its ability to bind and neutralize lipopolysaccharide (LPS), as measured by a fluorescent probe displacement assay and by the reduction of TNFα levels in LPS-challenged whole blood [1]. This functional specialization means that TAP cannot be replaced by BNBD4 (or vice versa) in experimental models where LPS neutralization is the primary endpoint. Among the five bovine β-defensins profiled, all exhibited distinct activity profiles, confirming that even within the same species and defensin class, individual peptides are not functionally interchangeable.

LPS neutralization endotoxin binding sepsis β-defensin functional specialization

Recombinant Expression Yield: TAP Achieves 52.1% of Total Bacterial Protein as Soluble Fusion in E. coli, Enabling Cost-Effective Production

A study by Gao et al. (2010) demonstrated that recombinant bovine TAP, expressed as a fusion protein in E. coli BL21 using a pET32a(+) vector system, accumulated to 52.1% of total bacterial protein in soluble form, with a fusion protein molecular mass of approximately 24 kDa confirmed by SDS-PAGE and Western blot [1]. This exceptionally high soluble expression yield contrasts with many other β-defensins, which frequently form insoluble inclusion bodies in E. coli due to their cysteine-rich, disulfide-bonded structure requiring oxidative folding. For comparison, recombinant expression of human β-defensin-2 (HBD-2) in E. coli typically yields <10% soluble protein without extensive refolding optimization [2]. The high soluble yield of TAP translates directly to lower production cost per milligram of bioactive peptide, a critical factor for large-scale procurement.

Recombinant expression E. coli soluble protein yield cost-effective production

In Vivo Efficacy in Mastitis Model: Plasmid-Delivered TAP Reduces S. aureus Bacterial Load by 5.62 log10 CFU/g in Murine Mammary Gland

Zhang et al. (2021) demonstrated that a mammary gland tissue-specific expression vector (pBLG-TAP-EGFP-N1) driving TAP expression under the β-lactoglobulin (BLG) promoter achieved a reduction in Staphylococcus aureus bacterial load from the original inoculum to a median of 3.51 log10 CFU/g in the treatment group and 3.74 log10 CFU/g in the prevention group, representing a decrease of approximately 5.62 log10 CFU/g compared to the original inoculum in a murine mastitis model [1]. In contrast, empty vector control groups showed no reduction in bacterial burden. TAP expression was highly tissue-specific: qPCR detected TAP expression at 24,202.00 ± 978.73 relative expression units in transfected pBMECs (primary bovine mammary epithelial cells), compared to negligible expression in HEK293T cells, confirming mammary-specific promoter activity [1]. No significant TAP expression was detected in heart, liver, spleen, lung, or kidney of treated mice, demonstrating stringent tissue specificity. No β-defensin other than TAP has been validated in this specific mammary-gland-targeted plasmid delivery model with quantitative bacterial burden reduction data.

In vivo efficacy bovine mastitis Staphylococcus aureus gene therapy antimicrobial peptide

Tracheal Antimicrobial Peptide Precursor: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Bovine Respiratory Disease (BRD) Antimicrobial Intervention Development

TAP is the only bovine β-defensin with validated MIC data (1.56–6.25 µg/mL) against the three principal Pasteurellaceae pathogens (M. haemolytica, H. somni, P. multocida) that cause BRD [1]. The asparagine-containing TAP variant (Asn20) provides further potency gains for M. haemolytica specifically [1]. Researchers developing novel BRD therapeutics or prophylactics should procure TAP (preferably the Asn20 variant) rather than LAP or HBD-2, as only TAP has quantitative susceptibility data for these veterinary pathogens. Programs targeting Mycoplasma bovis should note that TAP is ineffective against this pathogen and consider alternative candidates.

Antibiotic-Free Bovine Mastitis Gene Therapy Platforms

Plasmid-delivered TAP under a BLG mammary-gland-specific promoter has demonstrated a 5.62 log10 CFU/g reduction in S. aureus bacterial burden in a murine mastitis model, with stringent tissue-specific expression and no off-target expression in heart, liver, spleen, lung, or kidney [2]. This is the only peer-reviewed evidence of in vivo efficacy for a β-defensin in a mammary-gland-targeted gene therapy context. Industrial or academic groups developing plasmid-based mastitis interventions should procure TAP-encoding constructs or recombinant TAP peptide for comparative benchmarking.

Endotoxin (LPS) Neutralization and Sepsis Model Studies

Among five bovine β-defensins profiled in parallel (BNBD1–4 and TAP), TAP was the most effective at LPS binding and neutralization, as measured by fluorescent probe displacement and TNFα suppression in whole blood [3]. In contrast, BNBD4 exhibited stronger direct antimicrobial activity. Researchers studying endotoxin-driven inflammation, Gram-negative sepsis, or LPS-mediated immune modulation should select TAP over BNBD4 or other bovine β-defensins based on this direct head-to-head functional evidence. Procurement of BNBD4 for LPS-focused studies would represent a suboptimal selection.

Cost-Sensitive Large-Scale Recombinant Antimicrobial Peptide Production

TAP achieves 52.1% soluble expression in E. coli using a standard pET32a(+) system, substantially exceeding the typical <10–20% soluble yield reported for other β-defensins such as HBD-2 [4]. This high-yield, soluble expression profile translates to lower production costs per milligram of bioactive peptide, making TAP the preferred β-defensin for cost-sensitive large-scale procurement in industrial or academic core facilities. Organizations requiring gram-scale quantities of a bioactive β-defensin should prioritize TAP over low-yield alternatives that require inclusion body refolding.

Quote Request

Request a Quote for Tracheal antimicrobial peptide precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.